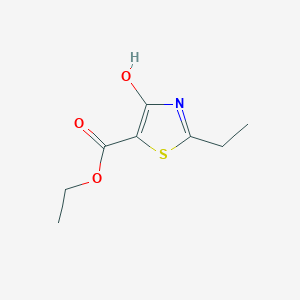
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules, including antibiotics, antifungal agents, and antitumor drugs
Preparation Methods
The synthesis of Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the ethyl, hydroxy, and carboxylate groups. One common synthetic route starts with the reaction of ethyl acetoacetate with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting intermediate is then subjected to further reactions to introduce the hydroxy and carboxylate groups .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as amines or halides .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can produce a wide range of derivatives with different functional groups attached to the thiazole ring.
Scientific Research Applications
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it is studied for its potential antimicrobial, antifungal, and antitumor activities .
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent to treat bacterial and fungal infections. It is also explored for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. In the industry, it is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and antitumor effects. For example, it may inhibit the synthesis of bacterial cell walls or interfere with the replication of cancer cells by targeting specific enzymes involved in DNA synthesis .
The molecular targets and pathways involved in its mechanism of action are still under investigation, but studies suggest that the compound can modulate various signaling pathways and cellular processes, including apoptosis (programmed cell death) and oxidative stress .
Comparison with Similar Compounds
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate can be compared with other thiazole derivatives that have similar chemical structures and biological activities. Some of these compounds include:
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate: This compound has an amino group instead of an ethyl group, which can lead to different biological activities and chemical reactivity.
2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound has a hydroxyphenyl group, which can enhance its interactions with biological targets and increase its potential therapeutic applications.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: This compound has a chlorobenzyl group, which can provide additional antimicrobial and antifungal activities.
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 2-ethyl-4-hydroxy-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-5-9-7(10)6(13-5)8(11)12-4-2/h10H,3-4H2,1-2H3 |
InChI Key |
IBFKCNVHVSMKND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















